4-oxo-3-phenyl-4H-chromen-7-yl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

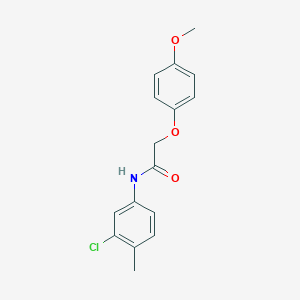

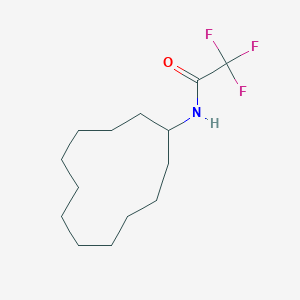

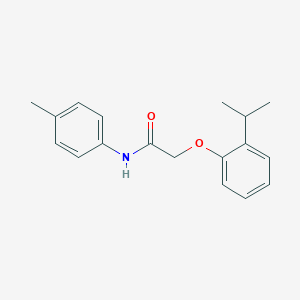

“4-oxo-3-phenyl-4H-chromen-7-yl benzoate” is a chemical compound with the linear formula C17H12O4 . It has a molecular weight of 280.283 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl benzoate” is represented by the linear formula C17H12O4 . The CAS Number of this compound is 13020-22-9 .

Scientific Research Applications

Pharmacological Research

This compound, belonging to the chromen family, is often used in pharmacological studies due to its structural similarity to flavonoids, which are known for their diverse biological activities. Research has shown that chromen derivatives can exhibit a range of pharmacological properties, including antioxidant , anti-cancer , anti-inflammatory , and vasorelaxant activities . These properties make it a valuable scaffold for developing new therapeutic agents.

Synthetic Chemistry

In synthetic chemistry, 4-oxo-3-phenyl-4H-chromen-7-yl benzoate serves as a precursor for synthesizing various complex molecules. Its reactive sites allow for modifications that can lead to the creation of novel compounds with potential biological activities .

Molecular Docking Studies

The compound’s structure allows it to bind with high affinity to certain biological targets. Molecular docking studies can predict the interaction between 4-oxo-3-phenyl-4H-chromen-7-yl benzoate and various proteins, which is crucial for drug design and discovery processes .

Cancer Research

Chromen derivatives have been studied for their role in cancer research, particularly in the inhibition of enzymes like matrix metallopeptidases (MMPs), which are involved in cancer cell migration and metastasis. This compound could serve as a platform for developing chemopreventive agents against invasive cancers .

Safety and Hazards

properties

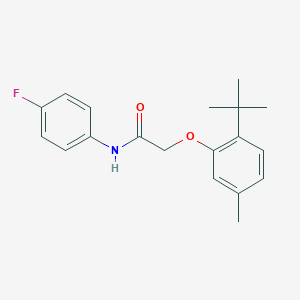

IUPAC Name |

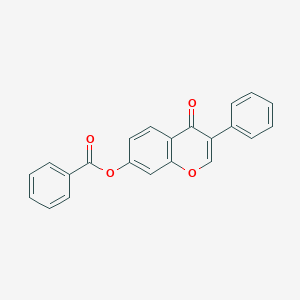

(4-oxo-3-phenylchromen-7-yl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIFKZIJDIDMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-3-phenyl-4H-chromen-7-yl benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379599.png)

![3-[4-(Diethylamino)phenyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379601.png)

![2-[(Cyclododecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B379611.png)

![Ethyl 5-acetyl-2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B379613.png)

![Diethyl 5-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B379616.png)

![Ethyl 5-acetyl-2-{[(2-tert-butylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B379618.png)